molecular formula C20H11N2Na3O10S3 B1668974 Ponceau 4R CAS No. 2611-82-7

Ponceau 4R

Cat. No. B1668974
CAS RN: 2611-82-7
M. Wt: 604.5 g/mol
InChI Key: SWGJCIMEBVHMTA-ZRUFZDNISA-K
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Description

Ponceau 4R, also known by more than 100 synonyms including C.I. 16255, cochineal red A, C.I. acid red 18, brilliant scarlet 3R, brilliant scarlet 4R, and new coccine, is a synthetic colorant that may be used as a food coloring . It is a strawberry red azo dye which can be used in a variety of food products, and is usually synthesized from aromatic hydrocarbons . It is stable to light, heat, and acid but fades in the presence of ascorbic acid .


Synthesis Analysis

This compound is usually synthesized from aromatic hydrocarbons . A study has reported a method for the determination of this compound dye in real samples by UV–Vis spectrophotometry . The method involves the use of a deep eutectic solvent microextraction procedure .


Molecular Structure Analysis

The chemical name of this compound is 1-(4-sulfo-1-napthylazo)-2-napthol-6,8-disulfonic acid, trisodium salt . It is principally the trisodium salt of 2-hydroxy-1-(4-sulfonato-1-naphthylazo)-6,8-naphthalenedisulfonate .


Chemical Reactions Analysis

A study has investigated the kinetics of color degradation, removal of total organic carbon and consumption of reactants in the oxidation of this compound in aqueous solutions by Fenton and photo-Fenton processes . The results show that these processes caused approximately 95% of decoloration after only 300 s of reaction and complete color degradation at 7200 s .


Physical And Chemical Properties Analysis

This compound is a water-soluble monoazo dye with a molar mass of 604.46 g·mol−1 . It occurs as a reddish powder or granules . It has a wavelength of maximum absorption of 506 nm in water . Its solubility in water at 20°C is 200 g/l .

Scientific Research Applications

Electrochemical Detection and Analysis

  • Trace Analysis in Soft Drinks : Ponceau 4R has been detected in soft drinks using differential pulse voltammetry at a single-walled carbon nanotubes-modified electrode. This method demonstrates high electrocatalytic activity, low detection limits, and effective trace analysis in food samples (Wang et al., 2015).
  • Enhanced Sensitivity with Metal-Organic Frameworks : A copper-based metal-organic framework modified electrode has been developed to enhance the oxidation activity and detection sensitivity of this compound. This approach shows promising results for rapid and sensitive analysis (Yang et al., 2017).
  • Ultrasensitive Electrochemical Determination : Novel ε-MnO2 microspheres/chitosan-modified electrodes offer ultrasensitive determination of this compound, with a wide linear detection range and low detection limits. This sensor also shows promising selectivity and stability for real sample analysis (Huang et al., 2016).

Spectroscopic Analysis

  • Spectrophotometric Determination in Confectionery : A first-derivative spectrophotometric method has been developed for quantitative determination of this compound in sugar confectionery products. This method is rapid, economical, and accurate, with satisfactory recoveries and comparable results to thin layer chromatography (Sayar & Özdemir, 1998).
  • Raman and SERS Study : Standard Raman, theoretical Raman, and surface-enhanced Raman scattering (SERS) spectra have been used to investigate this compound. This approach provided insights into the optimized geometry and vibrational frequencies of this dye and showed that SERS could be used for ultrasensitive detection (Xie et al., 2012).

Quantum Dots and Nanoparticles for Analysis

  • Graphene Quantum Dots for Quantitative Analysis : Graphene quantum dots have been used as a fluorescence-quenching probe for quantitative analysis of this compound in solution. This method allows for a static quenching process and can be applied for quantitative analysis in real samples (Zhang et al., 2016).
  • CdTe Quantum Dots for Beverage Analysis : CdTe quantum dots have been synthesized for quantitative analysis of this compound in beverages. This fluorescence-quenching method shows a linear response for this compound concentration, with a low detection limit, and has been successfully applied in real sample analysis (Zhang et al., 2017).

Thermal and Structural Analysis

  • Thermal Behavior and THz Spectroscopy : The thermal behavior of this compound has been studied, revealing thermal stability up to 300 °C. Terahertz (THz) spectroscopy identified characteristic absorption frequencies, offering a method for identifying this dye in foods (Leulescu et al., 2019).

Environmental and Waste Management Applications

  • Adsorbent Development from Coffee Industry Residue : Research has been conducted on developing adsorbents from coffee husk for the treatment of effluents containing synthetic this compound dye. This study explores eco-friendly methods for dye adsorption and waste management (Castro et al., 2023).

Immunological Methods for Detection

  • Enzyme-Linked Immunosorbent Assay (icELISA) : An indirect competitive ELISA has been developed for this compound, offering a sensitive, accurate, and simple method for detecting this dye in foods. This method has demonstrated good stability, reproducibility, and specificity (Dong et al., 2015).

Mechanism of Action

Target of Action

Its main function is to provide an aesthetically pleasing coloration to food products .

Mode of Action

The mode of action of Ponceau 4R is based on its ability to absorb and reflect certain wavelengths of light, which gives it its characteristic red colour . It has a complex fluorescence characteristic due to its big and conjugate structure such as naphthalene and provides electron group -OH which can intensify its ability to emit fluorescence .

Biochemical Pathways

It has been found that genes that interact with this compound are significantly enriched in certain pathways, including nicotine addiction and neurotransmitter receptor binding .

Pharmacokinetics

It is known that there is no evidence of carcinogenicity, genotoxicity, neurotoxicity, or reproductive and developmental toxicity at the permitted dietary exposures .

Result of Action

The primary result of this compound’s action is the imparting of a red colour to food products. On a molecular level, this compound binds with proteins by electrostatic and hydrophobic interactions due to complex formations at the surfaces of protein molecules . On a cellular level, it has been found that this compound can cause an increase in the frequency of micronucleated polychromatic erythrocytes (PCE) with micronuclei (MN), indicating potential genotoxic effects .

Action Environment

This compound is stable to light, heat, and acid but fades in the presence of ascorbic acid . The stability of this compound makes it suitable for

Future Directions

There is a need for the development of rapid and sensitive methods for the detection of Ponceau 4R to enhance food quality and safety . A study has reported a simple but efficient voltammetric sensor for this compound detection, based on gold nanoparticles and electrochemical reduced graphene oxide nanocomposites for a screen-printed electrode .

properties

IUPAC Name

trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O10S3.3Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGJCIMEBVHMTA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N2Na3O10S3
Record name PONCEAU 4R, COCHINEAL RED A
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021213
Record name C.I. Acid Red 18, trisodium salt
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Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA, Reddish powder or granules, Maroon solid; [HSDB]
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3)
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Record name PONCEAU 4R, COCHINEAL RED A
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name C.I. Acid Red 18
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Solubility

80 mg/ml in water, 80 mg/ml in methyl Cellosolve, and 0.9 mg/ml in ethanol.
Record name C.I. ACID RED 18
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Color/Form

Maroon powder

CAS RN

2611-82-7
Record name C.I. Acid Red 18
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3)
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Record name C.I. Acid Red 18, trisodium salt
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Record name Trisodium 1-(1-naphthylazo)-2-hydroxynaphthalene-4',6,8-trisulphonate
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Record name PONCEAU 4R
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Ponceau 4R?

A1: this compound has the molecular formula C20H11N2Na3O10S3 and a molecular weight of 604.47 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound exhibits distinctive absorption and fluorescence spectra. Research has identified four notable fluorescence peaks at 420 nm, 530 nm, 635 nm, and 687 nm. These peaks are attributed to electronic transitions within the molecule, particularly n→π transitions in the -OH group and π→π transitions in the naphthalene ring system [].

Q3: How does the presence of metal ions affect this compound?

A3: Studies have shown that certain metal ions like Al3+, Cu2+, Fe3+, and Fe2+ can significantly impact the stability and color of this compound [, ]. These interactions could potentially affect its performance and applications in various matrices.

Q4: Does this compound exhibit any catalytic properties?

A4: While this compound is primarily known as a colorant, research suggests that it can be involved in certain chemical reactions. For example, one study examined the kinetics of Cobalt (II) ion-catalyzed oxidation of this compound by hydrogen peroxide []. This highlights its potential role in catalytic processes.

Q5: Have there been any computational studies on this compound?

A5: Yes, researchers have employed computational techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to study the molecular structure and spectral properties of this compound []. These studies provide valuable insights into its electronic structure, geometry, and spectral behavior.

Q6: What analytical methods are used to detect and quantify this compound?

A6: A range of analytical techniques are employed for this compound analysis, including:

  • Spectrophotometry: Utilizes this compound's unique absorption characteristics for detection and quantification [, , , , ].
  • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for separating and quantifying this compound in complex matrices like food and beverages [, , ].
  • Fluorescence Spectroscopy: Exploits the fluorescence properties of this compound for sensitive detection and analysis [, , ].
  • Thin Layer Chromatography (TLC): A simpler and more accessible method for qualitative and quantitative analysis of this compound [].

Q7: What are the primary applications of this compound?

A7: this compound is widely used as a colorant in various industries:

  • Food Industry: Used in beverages, candies, confectioneries, and processed foods to enhance visual appeal [, , , , ].
  • Pharmaceutical Industry: Used as a colorant in tablets, capsules, and syrups [, ].
  • Cosmetic Industry: Used in certain cosmetics and personal care products [].

Q8: Are there any viable alternatives to this compound?

A8: The search for safer and more sustainable alternatives to synthetic dyes like this compound is ongoing.

  • Natural Pigments: Natural pigments derived from plants (e.g., anthocyanins, carotenoids) offer potential alternatives, although their stability and color intensity might vary compared to synthetic dyes [, ].

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